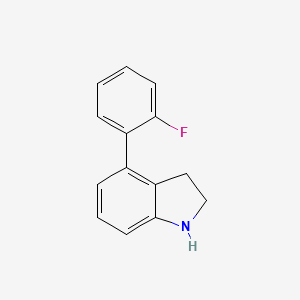
4-(2-fluorophenyl)-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole,4-(2-fluorophenyl)-2,3-dihydro- is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields Indole derivatives are widely studied due to their presence in many natural products and pharmaceuticals
Métodos De Preparación
The synthesis of 1H-Indole,4-(2-fluorophenyl)-2,3-dihydro- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another approach involves the cross-coupling reaction of compounds such as 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles .
Análisis De Reacciones Químicas
1H-Indole,4-(2-fluorophenyl)-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce indoline derivatives.
Aplicaciones Científicas De Investigación
1H-Indole,4-(2-fluorophenyl)-2,3-dihydro- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 1H-Indole,4-(2-fluorophenyl)-2,3-dihydro- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, including serotonin receptors, which play a crucial role in their biological activities . The fluorophenyl group enhances the compound’s ability to interact with these targets, leading to its diverse pharmacological effects.
Comparación Con Compuestos Similares
1H-Indole,4-(2-fluorophenyl)-2,3-dihydro- can be compared with other indole derivatives, such as:
1H-Indole-2-carboxylic acid: Known for its anti-inflammatory and analgesic activities.
1H-Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
5-Fluoro-1H-indole: Exhibits antiviral and anticancer activities.
The uniqueness of 1H-Indole,4-(2-fluorophenyl)-2,3-dihydro- lies in the presence of the fluorophenyl group, which enhances its chemical stability and biological activity compared to other indole derivatives.
Propiedades
Fórmula molecular |
C14H12FN |
|---|---|
Peso molecular |
213.25 g/mol |
Nombre IUPAC |
4-(2-fluorophenyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H12FN/c15-13-6-2-1-4-11(13)10-5-3-7-14-12(10)8-9-16-14/h1-7,16H,8-9H2 |
Clave InChI |
GQRCERZZTBGNOE-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=CC=CC(=C21)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


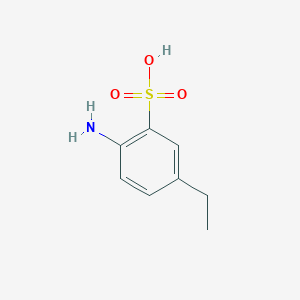
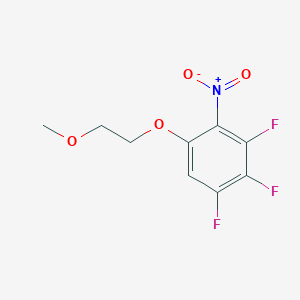

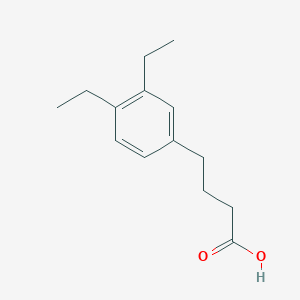
![6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8574515.png)
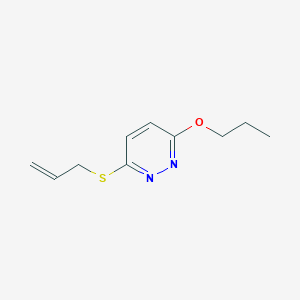
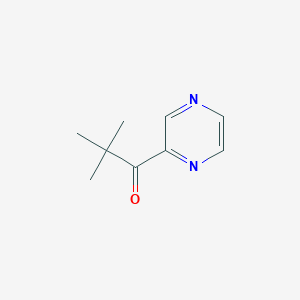
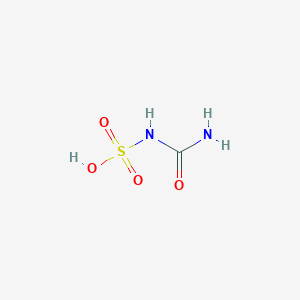
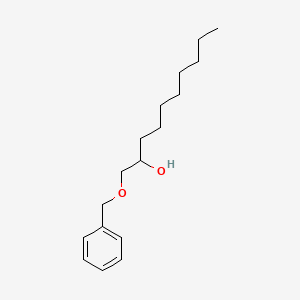

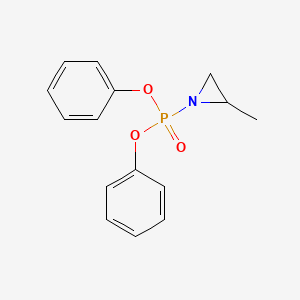
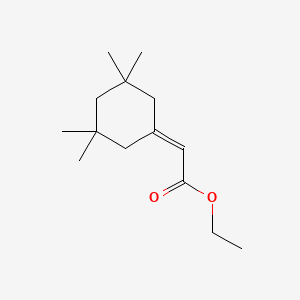
![4-[(tert-butyldimethylsilyl)oxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B8574567.png)

